1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Overview
Description
1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, features a difluorophenyl group and a phenylprop-2-enyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzyl chloride and piperazine.
Nucleophilic Substitution: The 2,5-difluorobenzyl chloride undergoes nucleophilic substitution with piperazine to form 1-[(2,5-difluorophenyl)methyl]piperazine.
Alkylation: The intermediate product is then subjected to alkylation with cinnamyl chloride to introduce the phenylprop-2-enyl group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-difluorophenyl)methyl]piperazine: Lacks the phenylprop-2-enyl group.
1-[(2,5-difluorophenyl)methyl]-4-phenylpiperazine: Contains a phenyl group instead of the phenylprop-2-enyl group.
1-[(2,5-difluorophenyl)methyl]-4-[(E)-2-phenylethenyl]piperazine: Contains a phenylethenyl group instead of the phenylprop-2-enyl group.
Uniqueness
1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both the difluorophenyl and phenylprop-2-enyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2/c21-19-8-9-20(22)18(15-19)16-24-13-11-23(12-14-24)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHKJNQYCKHGN-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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